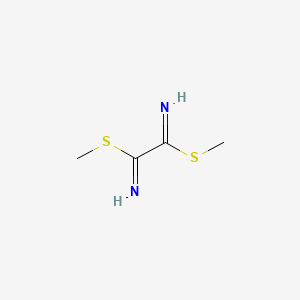

Dimethyl ethanediimidothioate

Beschreibung

Dimethyl ethanediimidothioate (chemical name: Dimethyl N,N'-(thiobis((methylimino)carbonyloxy))), also referred to as Bis(ethanimidothioate), is a sulfur-containing organic compound classified under thiocarbamate derivatives. Its structure comprises two methyl ester groups attached to a bis(ethanimidothioate) backbone, featuring sulfur and nitrogen atoms in a thioamide-like configuration . The compound’s nomenclature and classification align with organosulfur pesticides, which often act as enzyme inhibitors or disruptors in target organisms.

Eigenschaften

CAS-Nummer |

79844-63-6 |

|---|---|

Molekularformel |

C4H8N2S2 |

Molekulargewicht |

148.3 g/mol |

IUPAC-Name |

dimethyl ethanediimidothioate |

InChI |

InChI=1S/C4H8N2S2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3 |

InChI-Schlüssel |

LPDOYVVHGBRFDT-UHFFFAOYSA-N |

Kanonische SMILES |

CSC(=N)C(=N)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl ethanediimidothioate typically involves the reaction of ethanediimidothioate with methylating agents under controlled conditions. One common method is the reaction of ethanediimidothioate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, dimethyl ethanediimidothioate can be produced using a continuous flow reactor system. This method involves the continuous addition of ethanediimidothioate and dimethyl sulfate into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl ethanediimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanediimidothioate derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl ethanediimidothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of dimethyl ethanediimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of thioether linkages, which can disrupt the normal function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dimethyl ethanediimidothioate belongs to a broader family of thiocarbamate and dithiocarbamate derivatives. Below is a comparative analysis with key analogs:

Dimethoate (O,O-Dimethyl S-Methylcarbamoylmethyl Phosphorodithioate)

- Structure : Contains a phosphorodithioate group linked to a methylcarbamoylmethyl moiety.

- Activity : Acts as an acetylcholinesterase inhibitor, widely used as an insecticide and acaricide.

- Metabolism : Rapidly hydrolyzed to omethoate (a more toxic oxon analog) in biological systems.

- Toxicity : LD₅₀ (rat, oral) = 150–300 mg/kg; classified as moderately hazardous (WHO Class II).

- Key Difference : Unlike dimethyl ethanediimidothioate, dimethoate incorporates phosphorus, enhancing its neurotoxic activity .

Dimepiperate (S-(1-Methyl-1-phenylethyl) Piperidine-1-carbothioate)

- Structure : Piperidine ring fused with a thiocarbamate group.

- Activity : Herbicidal action via inhibition of lipid biosynthesis in plants.

- Selectivity : Effective against grassy weeds in rice paddies.

- Key Difference : The piperidine moiety in dimepiperate confers herbicidal specificity, whereas dimethyl ethanediimidothioate’s ethane backbone may limit target affinity .

Thiophanate-Methyl (Dimethyl 4,4'-(o-Phenylene)bis(3-thioallophanate))

- Structure : Bis-thioallophanate with a phenyl bridge.

- Activity : Fungicidal action by inhibiting β-tubulin polymerization.

- Stability : Degrades to carbendazim, a benzimidazole fungicide.

- Key Difference : The aromatic bridge in thiophanate-methyl enhances fungal cell wall penetration, a feature absent in dimethyl ethanediimidothioate’s aliphatic structure .

General Trends in Thiocarbamate Derivatives

- Bioactivity : Sulfur atoms enhance binding to metal ions in enzymes (e.g., cytochrome P450), while methyl ester groups improve lipophilicity and membrane permeability.

- Environmental Fate : Most thiocarbamates exhibit moderate persistence, with hydrolysis half-lives ranging from days to weeks depending on pH and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.